molecular formula C14H16N2O2 B12348967 2(1H)-Quinolinone, 4-(4-morpholinylmethyl)-

2(1H)-Quinolinone, 4-(4-morpholinylmethyl)-

Katalognummer: B12348967
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: BVDFRPYLXNBITO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Quinolinone, 4-(4-morpholinylmethyl)- is a heterocyclic compound that features a quinolinone core structure with a morpholinylmethyl substituent at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-(4-morpholinylmethyl)- typically involves the reaction of 2(1H)-quinolinone with morpholine in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Quinolinone, 4-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups at the morpholinylmethyl position .

Wissenschaftliche Forschungsanwendungen

2(1H)-Quinolinone, 4-(4-morpholinylmethyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2(1H)-Quinolinone, 4-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2(1H)-Quinolinone, 4-(4-morpholinylmethyl)- is unique due to its specific combination of a quinolinone core and a morpholinylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

4-(morpholin-4-ylmethyl)-4aH-quinolin-2-one

InChI

InChI=1S/C14H16N2O2/c17-14-9-11(10-16-5-7-18-8-6-16)12-3-1-2-4-13(12)15-14/h1-4,9,12H,5-8,10H2

InChI-Schlüssel

BVDFRPYLXNBITO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=CC(=O)N=C3C2C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.